

Thermochemical Profile of Cyclobutylbenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **cyclobutylbenzene**. Due to a scarcity of publicly accessible experimental data, this document presents high-quality calculated values and outlines the established experimental protocols for the determination of these properties. This information is crucial for understanding the energetic characteristics of **cyclobutylbenzene**, which is valuable in fields ranging from reaction engineering to drug design and materials science.

Quantitative Thermochemical Data

The following tables summarize the available calculated thermochemical data for **cyclobutylbenzene** (CAS Number: 4392-30-7). It is important to note that these values are derived from computational models and are not the result of direct experimental measurement. [1]

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

Property	Value (kJ/mol)	Method
Enthalpy of Formation (Gas, 298.15 K)	53.44	Joback Method[1]
Gibbs Free Energy of Formation (298.15 K)	194.38	Joback Method[1]



Table 2: Molar Enthalpies of Phase Change

Property	Value (kJ/mol)	Method
Enthalpy of Vaporization (at boiling point)	40.22	Joback Method[1]
Enthalpy of Fusion	11.73	Joback Method[1]

Table 3: Molar Heat Capacity

Property	Value (J/mol·K)	Method
Ideal Gas Heat Capacity	Not explicitly quantified in searches	N/A

Experimental Protocols for Thermochemical Data Determination

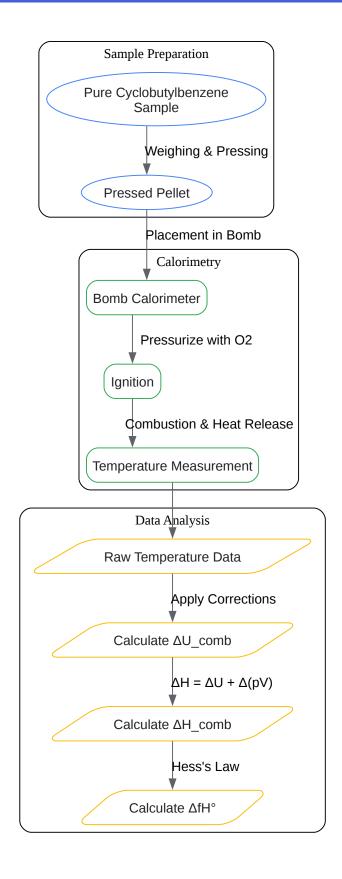
While specific experimental data for **cyclobutylbenzene** is not readily available in the public domain, the following sections detail the standard methodologies employed for determining the key thermochemical properties of organic compounds like alkylbenzenes.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow: Combustion Calorimetry





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Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.



Methodology:

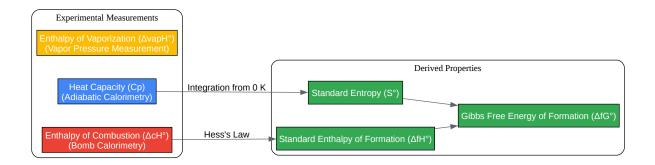
- Sample Preparation: A precisely weighed sample of pure cyclobutylbenzene is typically pressed into a pellet.
- Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure vessel, often referred to as a "bomb." The bomb is then sealed and pressurized with a high-purity oxygen atmosphere.
- Combustion: The bomb is submerged in a known quantity of water within a well-insulated calorimeter. The sample is then ignited electrically.
- Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion. The temperature rise is used to calculate the heat released during the combustion reaction.
- Calculation: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then corrected to standard conditions and converted to the enthalpy of combustion at constant pressure (ΔH comb).
- Hess's Law Application: The standard enthalpy of formation of cyclobutylbenzene is then
 calculated using Hess's Law, by combining the experimentally determined enthalpy of
 combustion with the known standard enthalpies of formation of the combustion products
 (CO2 and H2O).

Determination of Heat Capacity and Entropy

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. The standard molar entropy (S°) is a measure of the randomness or disorder of a substance and is determined from heat capacity measurements at very low temperatures. Adiabatic calorimetry is the primary technique for these measurements.

Logical Relationship of Thermochemical Properties





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Caption: Derivation of key thermochemical properties from experimental measurements.

Methodology:

- Adiabatic Calorimetry: The sample of cyclobutylbenzene is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings.
- Heat Input: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
- Stepwise Heating: This process is repeated in a stepwise manner over a wide range of temperatures, typically starting from near absolute zero (using cryogenic cooling) up to the desired temperature.
- Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change.
- Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to



that temperature. This calculation also accounts for the entropies of any phase transitions that occur.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (Δ vapH $^{\circ}$) is the heat required to transform a substance from a liquid to a gas. It can be determined by measuring the vapor pressure of the substance at different temperatures.

Methodology:

- Vapor Pressure Measurement: The vapor pressure of liquid cyclobutylbenzene is measured at various temperatures using a static or dynamic apparatus.
- Clausius-Clapeyron Equation: The enthalpy of vaporization is then calculated from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T), based on the Clausius-Clapeyron equation.

Conclusion

This guide provides a summary of the currently available, albeit calculated, thermochemical data for **cyclobutylbenzene**. While experimental values are not readily found in public literature, the detailed protocols for combustion calorimetry, adiabatic calorimetry, and vapor pressure measurements described herein represent the standard, high-precision methods that would be employed for their determination. For researchers and professionals in drug development, these calculated values can serve as useful estimates for preliminary models, while the outlined experimental methodologies provide a clear path for obtaining the rigorous experimental data necessary for more advanced applications.

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